molecular formula C21H24O B14886702 Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone

Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone

Cat. No.: B14886702
M. Wt: 292.4 g/mol
InChI Key: HBMWVVPQACUNHJ-UHFFFAOYSA-N
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Description

Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone is an organic compound that belongs to the class of ketones It is characterized by a cyclopentyl group attached to a biphenyl structure with a propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone typically involves the following steps:

    Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Propyl Group: The propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of Cyclopentyl Group: The cyclopentyl group can be attached through a Grignard reaction where cyclopentyl magnesium bromide reacts with the biphenyl ketone intermediate.

Industrial Production Methods

Industrial production of Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone may involve large-scale batch or continuous flow processes. The key steps include:

    Catalytic Coupling Reactions: Utilizing palladium-catalyzed coupling reactions for the formation of the biphenyl structure.

    Alkylation Reactions: Employing efficient alkylation techniques to introduce the propyl group.

    Grignard Reactions: Conducting Grignard reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation Products: Carboxylic acids and quinones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl(phenyl)methanone: Similar structure but lacks the biphenyl and propyl groups.

    Cyclopentyl(4’-methyl[1,1’-biphenyl]-4-yl)methanone: Similar structure with a methyl group instead of a propyl group.

    Cyclopentyl(4’-ethyl[1,1’-biphenyl]-4-yl)methanone: Similar structure with an ethyl group instead of a propyl group.

Uniqueness

Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone is unique due to the presence of the propyl group on the biphenyl structure, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C21H24O

Molecular Weight

292.4 g/mol

IUPAC Name

cyclopentyl-[4-(4-propylphenyl)phenyl]methanone

InChI

InChI=1S/C21H24O/c1-2-5-16-8-10-17(11-9-16)18-12-14-20(15-13-18)21(22)19-6-3-4-7-19/h8-15,19H,2-7H2,1H3

InChI Key

HBMWVVPQACUNHJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3CCCC3

Origin of Product

United States

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